Abecarnil

Übersicht

Beschreibung

Abecarnil is an anxiolytic drug belonging to the β-Carboline family. It is a nonbenzodiazepine compound that acts as a partial agonist at the benzodiazepine site of the gamma-aminobutyric acid type A (GABA A) receptor. This compound was initially developed as an anti-anxiety medication but has not been commercially developed for human use. Instead, it has been primarily used in research for the development of new sedative and anxiolytic drugs .

Vorbereitungsmethoden

The synthesis of abecarnil involves several steps, starting with the preparation of the β-carboline core structure. One common synthetic route includes the asymmetric Michael addition with 2-bromonitrostyrene using a chiral nickel(II)-complex as the catalyst. This is followed by a nitro-Mannich and lactamization cascade, and finally, a Krapcho decarboxylation to yield the nitro lactam

Analyse Chemischer Reaktionen

Abecarnil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die β-Carbolin-Grundstruktur modifizieren und möglicherweise ihre pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am β-Carbolin-Ring auftreten, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Efficacy

Abecarnil has been investigated in various clinical trials for its efficacy in treating generalized anxiety disorder (GAD). A notable study involved 451 patients randomized to receive either this compound, placebo, or active controls over four weeks. Results indicated that while this compound was generally safe and well-tolerated, its efficacy was influenced by substantial placebo effects. The Hamilton Anxiety Scale scores improved significantly, but the differences between this compound and placebo were not consistently statistically significant .

Key Findings:

- Safety Profile : The most common side effect reported was drowsiness. No significant rebound or withdrawal symptoms were noted upon discontinuation of treatment .

- Onset of Action : Patients began to experience relief from anxiety symptoms within the first week of treatment .

- Long-term Efficacy : In continuation studies, this compound maintained its safety and efficacy profile over extended periods .

Comparative Studies

In comparative studies against established anxiolytics like alprazolam, this compound demonstrated comparable effects on anxiety reduction but with a potentially lower risk of abuse. In one study, both drugs produced similar sedative effects; however, subjects reported fewer adverse effects with this compound compared to alprazolam, suggesting a favorable safety margin .

Anticonvulsant Properties

This compound has also been explored for its anticonvulsant properties. Research indicates that it effectively raises the seizure threshold in various animal models. For instance, studies demonstrated that this compound could protect against seizures induced by pentylenetetrazol and other convulsants . This suggests its potential utility in treating epilepsy or seizure disorders.

Summary of Anticonvulsant Studies:

- Mechanism : Acts on GABA receptors to enhance inhibitory neurotransmission.

- Animal Models : Effective in rodent models and baboons, showing promise for further research in human applications .

Behavioral Studies

Research on the behavioral effects of this compound has shown that it can influence food consumption behaviors. In animal studies, administration of this compound prior to food presentation affected the consumption of palatable foods, indicating potential applications in addressing issues like overeating or addiction to palatable substances .

Summary of Clinical Findings on this compound

| Study Type | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Double-Blind Trial | 451 | 4 weeks | Significant improvement in anxiety scores; high placebo response |

| Long-term Continuation | 323 | Up to 52 weeks | Maintained efficacy and safety; no withdrawal symptoms observed |

| Comparative Study (Alprazolam) | 14 | Variable | Similar sedative effects; lower abuse potential with this compound |

Anticonvulsant Efficacy Overview

| Animal Model | Seizure Type | Effectiveness |

|---|---|---|

| Mice | Pentylenetetrazol-induced | Significant protection against seizures |

| Baboons | Myoclonic seizures | Effective in reducing seizure frequency |

Wirkmechanismus

Abecarnil exerts its effects by acting as a partial agonist at the benzodiazepine site of the GABA A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to anxiolytic effects. Unlike full agonists, this compound produces primarily anxiolytic effects with fewer sedative or muscle relaxant properties .

Vergleich Mit ähnlichen Verbindungen

Abecarnil ist unter den Anxiolytika einzigartig aufgrund seiner partiellen Agonistenaktivität am GABA A-Rezeptor. Ähnliche Verbindungen umfassen:

Diazepam: Ein Benzodiazepin mit voller Agonistenaktivität am GABA A-Rezeptor, bekannt für seine sedativen und muskelentspannenden Wirkungen.

Alprazolam: Ein weiteres Benzodiazepin mit voller Agonistenaktivität, das häufig zur Behandlung von Angst- und Panikstörungen eingesetzt wird.

Imidazenil: Eine Nicht-Benzodiazepin-Verbindung mit partieller Agonistenaktivität am GABA A-Rezeptor, ähnlich wie this compound.

Die partielle Agonistenaktivität von this compound führt zu weniger Nebenwirkungen und einem geringeren Missbrauchspotenzial im Vergleich zu vollen Agonisten wie Diazepam und Alprazolam .

Biologische Aktivität

Overview of Abecarnil

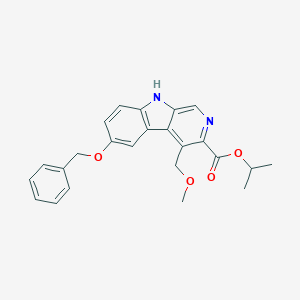

This compound (isopropyl-6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate) is classified as a beta-carboline. It exhibits high affinity for benzodiazepine receptors, which are crucial in mediating anxiety and sedation responses in the central nervous system (CNS) . The compound is primarily investigated for its anxiolytic effects, particularly in treating generalized anxiety disorder (GAD).

This compound functions as a mixed agonist at benzodiazepine receptors, acting as both a full agonist at some subtypes and a partial agonist at others. This dual action may contribute to its efficacy in reducing anxiety without the sedative effects commonly associated with traditional benzodiazepines .

Pharmacokinetics

Research indicates that this compound is metabolically stable, allowing for consistent pharmacokinetic profiles across different dosages. Studies have shown that it maintains effective plasma concentrations over time, which is beneficial for sustained therapeutic effects .

Safety and Tolerability

Clinical trials have demonstrated that this compound is generally well tolerated. Common side effects reported include dizziness, unsteady gait, and lack of concentration, particularly at higher doses (20 mg and 40 mg). Notably, no significant sedative effects were observed even at these doses .

Efficacy in Anxiety Disorders

A series of double-blind, multicenter studies involving over 450 patients with GAD revealed that this compound significantly reduced anxiety symptoms as measured by the Hamilton Anxiety Scale. The average improvement was noted to be between 12-13 points after four weeks of treatment . However, due to substantial placebo effects, the efficacy of this compound compared to placebo was variable.

Long-term Use and Withdrawal Effects

Long-term studies have indicated that patients maintained on this compound do not experience rebound anxiety or withdrawal symptoms upon discontinuation. This aspect is particularly important in the context of anxiety treatments, where withdrawal can complicate therapy .

Summary of Clinical Findings on this compound

| Study Type | Sample Size | Duration | Dosage Range | Key Findings |

|---|---|---|---|---|

| Double-blind trial | 451 | 4 weeks | 15-90 mg/day | Significant reduction in anxiety symptoms |

| Long-term continuation study | 323 | Up to 52 weeks | Variable | No rebound or withdrawal symptoms observed |

| Safety assessment | N/A | N/A | 1-40 mg (single/multiple) | Common side effects: dizziness, unsteady gait |

Case Study: Efficacy in Treatment-Resistant Anxiety

In a notable case involving a patient with treatment-resistant GAD, this compound was administered after standard treatments failed. The patient exhibited marked improvement within two weeks, with significant reductions in anxiety symptoms and no adverse reactions reported. This case underscores the potential of this compound as an alternative treatment option for resistant cases .

Case Study: Long-term Management

Another case involved a patient who remained on this compound for over six months. The patient reported stable anxiety levels without significant side effects. Upon discontinuation after this period, the patient did not experience rebound anxiety, suggesting that this compound may offer a safer profile for long-term management compared to traditional anxiolytics .

Eigenschaften

IUPAC Name |

propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFKILXOLJVUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149745 | |

| Record name | Abecarnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111841-85-1 | |

| Record name | Abecarnil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111841-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abecarnil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abecarnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABECARNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.